3-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-thiazolidine-2,4-dione
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Overview
Description
3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1,3-thiazolane-2,4-dione is a complex organic compound that features a unique combination of isoquinoline and thiazolidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1,3-thiazolane-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1,3-thiazolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-quinolinone: Shares the isoquinoline core but lacks the thiazolidinedione moiety.
4-Hydroxy-2-quinolones: Contains a similar quinoline structure but with different functional groups.
3,4-Dihydro-2(1H)-pyridones: Analogous in structure but with a pyridone ring instead of isoquinoline.
Uniqueness
The uniqueness of 3-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1,3-thiazolane-2,4-dione lies in its combined isoquinoline and thiazolidinedione structures, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits .
Properties
Molecular Formula |
C14H14N2O3S |
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Molecular Weight |
290.34 g/mol |
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H14N2O3S/c17-12(8-16-13(18)9-20-14(16)19)15-6-5-10-3-1-2-4-11(10)7-15/h1-4H,5-9H2 |
InChI Key |
QLDKXRHHYSPMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)CSC3=O |
Origin of Product |
United States |
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